molecular formula C15H17ClN2O3S2 B14625106 Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid CAS No. 56919-10-9

Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid

Cat. No.: B14625106
CAS No.: 56919-10-9
M. Wt: 372.9 g/mol
InChI Key: SNAIWPBLLVRXMI-UHFFFAOYSA-N
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Description

Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid is a compound that combines the properties of benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid. Benzylthiourea is known for its applications in organic synthesis and pharmaceuticals, while 5-chloro-2-methylbenzenesulfonic acid is often used as an intermediate in the production of dyes and other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid typically involves the reaction of benzylthiourea with 5-chloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzylthiourea moiety.

    Reduction: Reduced forms of the sulfonic acid group.

    Substitution: Substituted benzylthiourea derivatives.

Scientific Research Applications

Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The benzylthiourea moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzylthiourea: Known for its applications in organic synthesis and pharmaceuticals.

    5-Chloro-2-methylbenzenesulfonic acid: Used as an intermediate in the production of dyes and other chemicals.

Uniqueness

Benzylthiourea;5-chloro-2-methylbenzenesulfonic acid combines the properties of both benzylthiourea and 5-chloro-2-methylbenzenesulfonic acid, making it a versatile compound with unique applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

CAS No.

56919-10-9

Molecular Formula

C15H17ClN2O3S2

Molecular Weight

372.9 g/mol

IUPAC Name

benzylthiourea;5-chloro-2-methylbenzenesulfonic acid

InChI

InChI=1S/C8H10N2S.C7H7ClO3S/c9-8(11)10-6-7-4-2-1-3-5-7;1-5-2-3-6(8)4-7(5)12(9,10)11/h1-5H,6H2,(H3,9,10,11);2-4H,1H3,(H,9,10,11)

InChI Key

SNAIWPBLLVRXMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)O.C1=CC=C(C=C1)CNC(=S)N

Origin of Product

United States

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